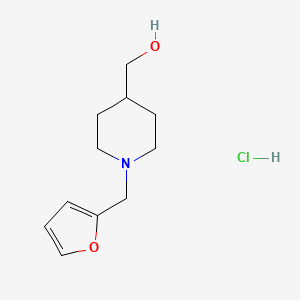
(1-(Furan-2-ylmethyl)piperidin-4-yl)methanol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-(Furan-2-ylmethyl)piperidin-4-yl)methanol hydrochloride: is a chemical compound that features a piperidine ring substituted with a furan-2-ylmethyl group and a methanol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1-(Furan-2-ylmethyl)piperidin-4-yl)methanol hydrochloride typically involves the reaction of furan-2-ylmethylamine with piperidin-4-ylmethanol under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The hydrochloride salt is then formed by treating the free base with hydrochloric acid.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions: (1-(Furan-2-ylmethyl)piperidin-4-yl)methanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The piperidine ring can be reduced to form piperidine derivatives.
Substitution: The methanol group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Furan derivatives such as furan-2-carboxylic acid.
Reduction: Piperidine derivatives such as N-substituted piperidines.
Substitution: Ethers or esters depending on the substituent used.
Aplicaciones Científicas De Investigación
Chemistry: In organic synthesis, (1-(Furan-2-ylmethyl)piperidin-4-yl)methanol hydrochloride is used as a building block for the synthesis of more complex molecules
Biology: This compound has potential applications in biological research, particularly in the study of receptor-ligand interactions. The piperidine ring is a common motif in many biologically active molecules, making this compound a valuable tool for probing biological systems.
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Compounds containing piperidine and furan rings have shown promise in the development of drugs for various diseases, including neurological disorders and infections.
Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility makes it a valuable intermediate in the synthesis of a wide range of products.
Mecanismo De Acción
The mechanism of action of (1-(Furan-2-ylmethyl)piperidin-4-yl)methanol hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring can mimic the structure of natural ligands, allowing the compound to bind to receptors and modulate their activity. The furan ring can also participate in various biochemical pathways, contributing to the compound’s overall biological effects.
Comparación Con Compuestos Similares
1-(Furan-2-ylmethyl)piperidin-4-one: This compound is structurally similar but lacks the methanol group.
N-substituted piperidines: These compounds share the piperidine ring but have different substituents.
Furan derivatives: Compounds containing the furan ring but with different substituents.
Uniqueness: (1-(Furan-2-ylmethyl)piperidin-4-yl)methanol hydrochloride is unique due to the presence of both the furan and piperidine rings, as well as the methanol group. This combination of functional groups provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C11H18ClNO2 |
|---|---|
Peso molecular |
231.72 g/mol |
Nombre IUPAC |
[1-(furan-2-ylmethyl)piperidin-4-yl]methanol;hydrochloride |
InChI |
InChI=1S/C11H17NO2.ClH/c13-9-10-3-5-12(6-4-10)8-11-2-1-7-14-11;/h1-2,7,10,13H,3-6,8-9H2;1H |
Clave InChI |
JHTMTRBXFMFEDT-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1CO)CC2=CC=CO2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



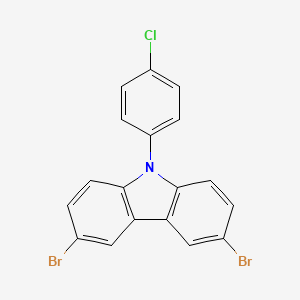
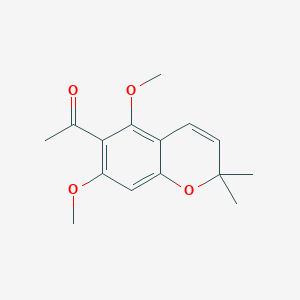
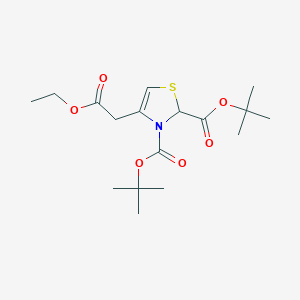
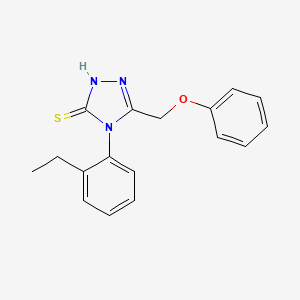
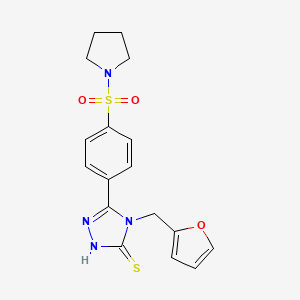
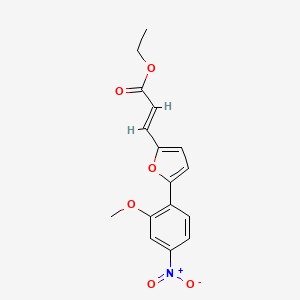
![6-Fluoro-2,3,4,9-tetrahydro-2,4,9,10-tetraazacyclohepta[def]fluoren-8(1H)-one](/img/structure/B11766030.png)
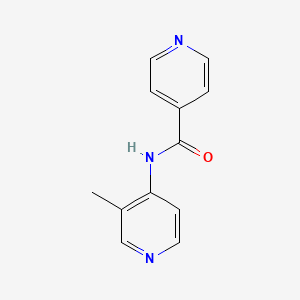
![11-bromoundecyl 4-(2-{4-[(1Z)-2-{4-[2-(4-{[(11-bromoundecyl)oxy]carbonyl}phenyl)ethynyl]phenyl}-1,2-diphenylethenyl]phenyl}ethynyl)benzoate](/img/structure/B11766067.png)
![Exo-8-oxabicyclo[3.2.1]octane-3-acetic acid](/img/structure/B11766070.png)
![1-methyl-5,5-dioxo-6,7-dihydro-4H-thiopyrano[4,3-c]pyrazole-3-carboxylic acid](/img/structure/B11766073.png)
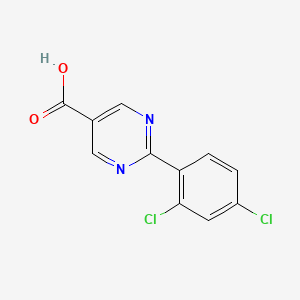
![N-(4-ethylphenyl)-N'-[(Z)-furan-2-ylmethylideneamino]oxamide](/img/structure/B11766075.png)
